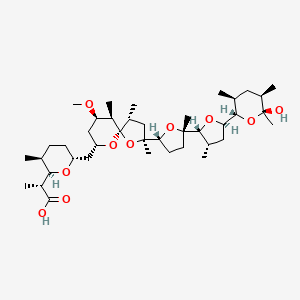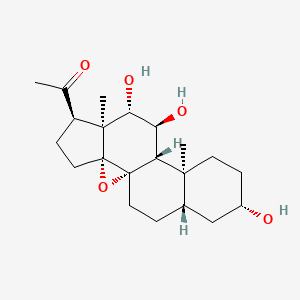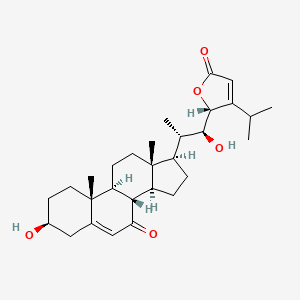
Grisorixin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grisorixin is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Effects on Myocardial Cells and Cardiovascular Function :
- Grisorixin, a monocarboxylic ionophore, has been shown to increase coronary blood flow and myocardial uptake of thallium-201. It also stimulates the heart and affects the distribution of thallium-201 in myocardial cells, as well as oxidative metabolism (Maublant et al., 1985).
- In isolated perfused working rat hearts, Grisorixin induced a transient stimulation of heart work and an increase in coronary flow, suggesting a shift towards anaerobic glycolysis due to partial inhibition of oxidative metabolism (Chollet-Debord et al., 1986).
- Additionally, Grisorixin showed potent coronary vasodilator properties in anesthetized dogs, with varying effects based on dosage. At low doses, it primarily acted as a coronary vasodilator, while higher doses induced inotropic and hypertensive effects (Moins et al., 1982).
Ionophorous Properties and Effects on Ion Transport :
- Grisorixin is part of the nigericin group of ionophorous antibiotics and has been shown to influence the transport of ions across biological membranes. This includes its effects on potassium and sodium concentrations in the context of cardiovascular function (Moins et al., 1979).
- Studies on its complexation with monovalent cations and the interactions between these cations and Grisorixin have provided insights into its function as an ionophore (Gachon et al., 1975).
Metabolic Effects on Myocardial Cells :
- Research has also focused on assessing the metabolic effects of Grisorixin on myocardial cells, especially concerning the facilitation of anaerobic metabolism and impairment of aerobic metabolism (Maublant et al., 1984).
Other Applications and Studies :
- There have been studies on the microbial conversion of Grisorixin, showing that it can be bioconverted by certain strains of Streptomyces, leading to altered ionophorous and antibiotic properties (Cuer et al., 1983).
- The thermotropic behavior of phospholipid-water multibilayers has been studied in the presence of Grisorixin, revealing its interactions with lipid bilayers and its effects on the phase transition temperature of the phospholipid matrix (Mellier, 1991).
Eigenschaften
Produktname |
Grisorixin |
|---|---|
Molekularformel |
C40H68O10 |
Molekulargewicht |
709 g/mol |
IUPAC-Name |
(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1 |
InChI-Schlüssel |
ZITSQIZMRMDQLE-SJSJOXFOSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(C)O)C)C)C)C)C)OC |
SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC |
Kanonische SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC |
Synonyme |
epigrisorixin grisorixin grisorixin, monocesium salt grisorixin, monolithium salt grisorixin, monopotassium salt grisorixin, monorubidium salt grisorixin, monosilver (+1) salt grisorixin, monosodium salt grisorixin, monothallium (+1) salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B1252333.png)


![({4-[(2S,3R)-2-({[(3R,3AS,6AR)-Hexahydrofuro[2,3-B]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-{isobutyl[(4-methoxyphenyl)sulfonyl]amino}butyl]phenoxy}methyl)phosphonic acid](/img/structure/B1252338.png)






![(R)-Endo-cis-2-azabicyclo[3,3,0]octane-3-carboxylic acid](/img/structure/B1252349.png)


![3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine](/img/structure/B1252356.png)